

Chlortoluron Toxicology in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Chlortoluron*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a phenylurea herbicide, has been widely used for the control of broadleaf and grass weeds in cereal crops.^{[1][2]} Its potential impact on mammalian health has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key toxicology studies on **chlortoluron** in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental chemicals and their potential health risks.

Acute Toxicity

Chlortoluron exhibits low acute toxicity following oral and dermal administration in several mammalian species.

Experimental Protocols: Acute Toxicity Studies

- Acute Oral Toxicity (LD50): Studies are typically conducted in rats and mice.^[3] Animals are administered a single oral dose of **chlortoluron**, and mortality is observed over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

- Acute Dermal Toxicity (LD50): This is generally assessed in rabbits or rats.[4] The test substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.
- Skin and Eye Irritation: These studies are typically performed on rabbits. For skin irritation, the substance is applied to a small area of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The sites are then observed for signs of irritation, such as redness, swelling, and discharge, over a period of several days.

Endpoint	Species	Route	Value (mg/kg bw)	Reference
LD50	Rat	Oral	>10,000	[5]
LD50	Rat	Subcutaneous	>2,000	[5]

Subchronic and Chronic Toxicity

Repeated-dose studies in rodents and dogs have been conducted to evaluate the potential for toxicity following prolonged exposure to **chlortoluron**.

Experimental Protocols: Subchronic and Chronic Toxicity Studies

- Subchronic Oral Toxicity (28-Day or 90-Day Studies): These studies are typically conducted in rats and dogs.[6][7] Animals are administered **chlortoluron** daily, either in the diet, drinking water, or by gavage, for a period of 28 or 90 days.[7][8] Key endpoints evaluated include clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[8]
- Chronic Toxicity/Carcinogenicity (2-Year Studies): These long-term studies are generally performed in rats and mice to assess both chronic toxicity and carcinogenic potential.[9][10][11] The test substance is administered in the diet for a period of 18-24 months.[11][12] Endpoints are similar to subchronic studies, with a primary focus on the incidence of neoplastic lesions.[11]

Study	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings
2-Year Chronic/Carcinogenicity	Mouse	2 years	11.3	-	Increased incidence of adenomas and carcinomas of the kidney in male mice at high doses.
2-Year Chronic/Carcinogenicity	Rat	2 years	-	-	Marked depression in body weight gain at 2500 mg/kg diet.
3-Month Oral	Rat	3 months	52	-	Slight decrease in body weight and increased incidence of splenic haemosiderosis at the highest dose.
3-Month Oral	Dog	3 months	-	-	Decreased food intake and body weights at the two highest doses.

Carcinogenicity

Chlortoluron has been classified as "suspected of causing cancer".[13] The primary evidence for carcinogenicity comes from a 2-year feeding study in mice, which showed an increased incidence of kidney tumors in males at high doses.

Proposed Mechanism of Kidney Carcinogenesis in Male Mice

While the exact mechanism is not fully elucidated, the kidney tumors observed in male mice may be related to a species-specific phenomenon involving hyaline droplet nephropathy. This condition is characterized by the accumulation of protein droplets in the proximal renal tubules. For some chemicals, this is linked to the binding of the chemical or its metabolite to alpha-2u-globulin, a protein produced in large quantities by male rats.[8][14][15][16] This complex is resistant to lysosomal degradation, leading to cytotoxicity, cell death, and sustained regenerative cell proliferation, which can ultimately result in tumor formation.[8][14][16] Although this mechanism is well-established for some chemicals in male rats, its direct applicability to **chlortoluron**-induced kidney tumors in male mice requires further investigation.



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Caption: Proposed mechanism of **chlortoluron**-induced kidney toxicity in male mice.

Reproductive and Developmental Toxicity

Chlortoluron is suspected of damaging the unborn child.[13] Studies have been conducted to assess its potential effects on reproduction and development.

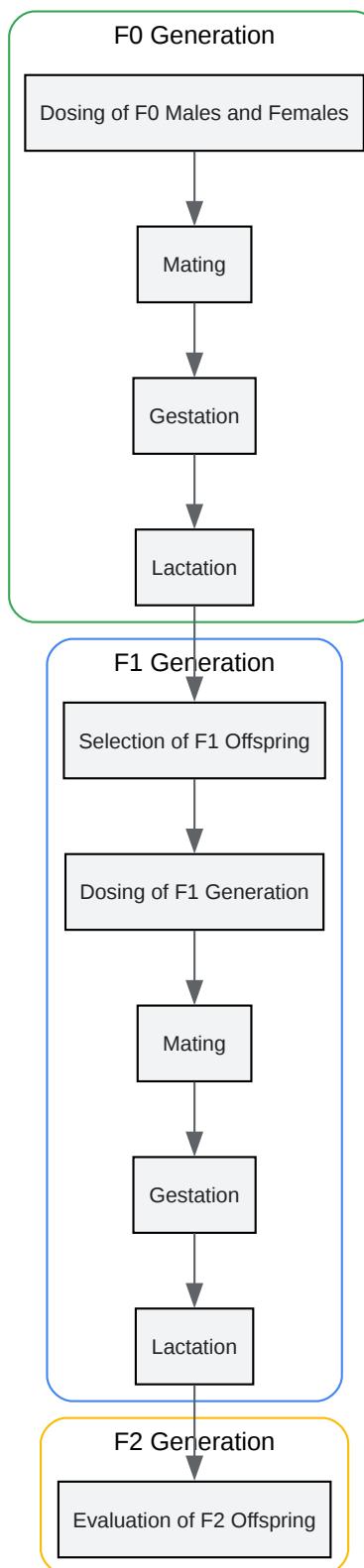
Experimental Protocols: Reproductive and Developmental Toxicity Studies

- Two-Generation Reproductive Toxicity Study: This study is typically conducted in rats.[17][18][19] Parental (F0) animals are exposed to **chlortoluron** for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).[18]

Key endpoints include effects on fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.[18]

- Developmental Toxicity (Teratology) Study: These studies are usually performed in rats and rabbits.[20][21] Pregnant females are administered the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

Studies on **chlortoluron** have indicated adverse effects on the male reproductive system in mice, including degeneration and pathological changes in the testes in a dose-dependent manner.[19][22]



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Caption: Generalized workflow for a two-generation reproductive toxicity study.

Genotoxicity

Chlortoluron has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. Overall, the evidence suggests that **chlortoluron** is not genotoxic.

Experimental Protocols: Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.[23][24]
- In Vitro Chromosomal Aberration Assay: This assay is typically conducted using mammalian cells, such as Chinese hamster ovary (CHO) cells, to assess the potential of a substance to induce structural chromosomal damage.[4][25][26][27]
- In Vivo Micronucleus Test: This test is performed in rodents, usually mice or rats, to detect damage to chromosomes or the mitotic apparatus in bone marrow cells.[3][28][29][30][31]
- Unscheduled DNA Synthesis (UDS) Assay: This assay measures DNA repair in mammalian cells, typically rat hepatocytes, as an indicator of DNA damage.[5][6][9][17][21]

Assay	Test System	Result
Ames Test	<i>S. typhimurium</i>	Negative
In Vitro Chromosomal Aberration	Mammalian Cells	Negative
In Vivo Micronucleus	Mouse Bone Marrow	Negative
Unscheduled DNA Synthesis (UDS)	Rat Hepatocytes	Negative

Absorption, Distribution, Metabolism, and Excretion (ADME)

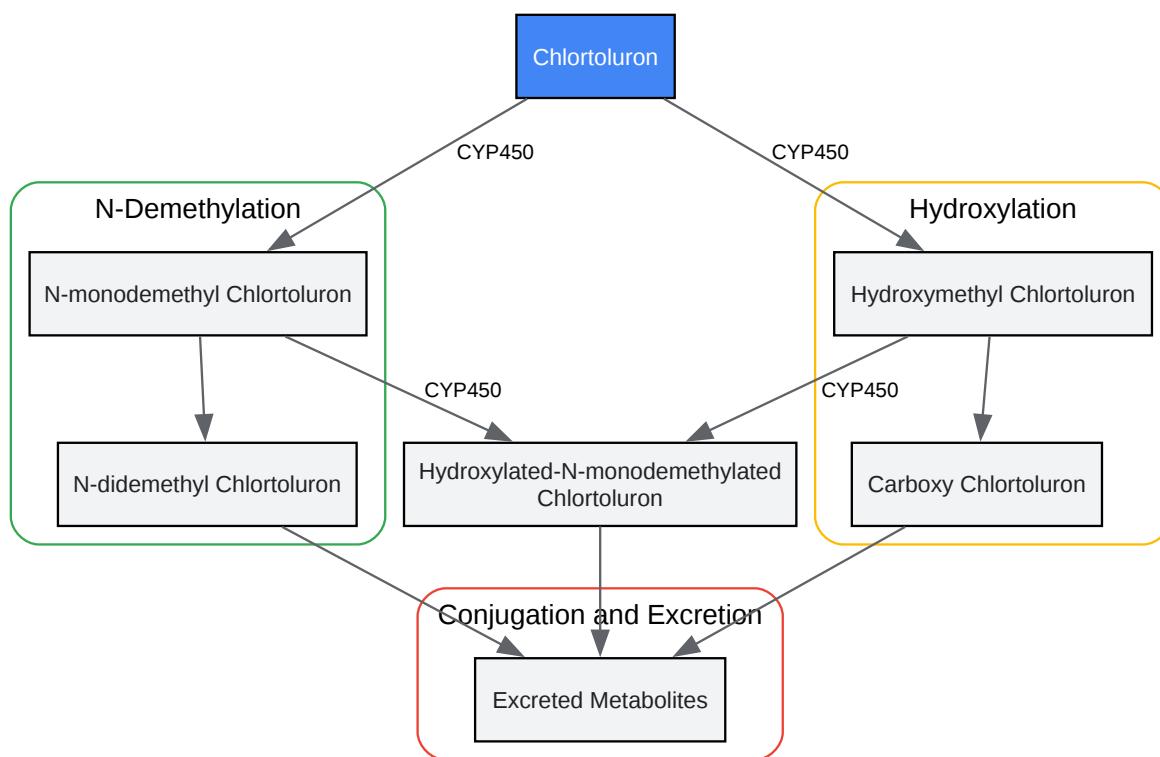
Understanding the ADME profile of a chemical is crucial for interpreting toxicological data.

Experimental Protocol: ADME Studies

ADME studies are typically conducted in rats using a radiolabelled form of the test substance.

[1] The studies involve administering the substance and then measuring its concentration and the concentration of its metabolites in blood, tissues, urine, and feces over time.[27][28][31][32]

Chlortoluron is readily and rapidly absorbed after oral administration. There is no evidence of accumulation in any particular organ or tissue. Metabolism is a key route of detoxification and is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[20] The main metabolic pathways are N-demethylation of the urea side chain and hydroxylation of the tolyl methyl group.[2][20] The resulting metabolites are then conjugated and excreted.



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Caption: Major metabolic pathways of **chlortoluron** in mammals.

Conclusion

The comprehensive toxicological assessment of **chlortoluron** indicates a low level of acute toxicity. However, there are concerns regarding its potential for carcinogenicity in male mice at high doses and its potential for reproductive and developmental toxicity. The available genotoxicity data are largely negative. The metabolism of **chlortoluron** is well-characterized and proceeds through oxidative pathways mediated by cytochrome P450 enzymes. This technical guide summarizes the key findings from mammalian toxicology studies, providing a foundation for further research and risk assessment of this herbicide.

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